3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid
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Overview
Description
3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid is a complex organic compound characterized by its unique benzofuran structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes an ethoxycarbonyl group, a hydroxy group, a methyl group, and a sulfonic acid group, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable benzofuran derivative with ethyl chloroformate under basic conditions to introduce the ethoxycarbonyl group. Subsequent hydroxylation and sulfonation reactions are carried out to introduce the hydroxy and sulfonic acid groups, respectively. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, while the ethoxycarbonyl group can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid
- 3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-carboxylic acid
- 3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-phosphonic acid
Uniqueness
3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonic acid group, in particular, distinguishes it from other similar compounds, providing unique properties such as increased solubility and stronger acidic character.
Properties
IUPAC Name |
3-ethoxycarbonyl-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O7S/c1-3-18-12(14)11-6(2)19-9-5-10(20(15,16)17)8(13)4-7(9)11/h4-5,13H,3H2,1-2H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQBUDLXCVRHGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)S(=O)(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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